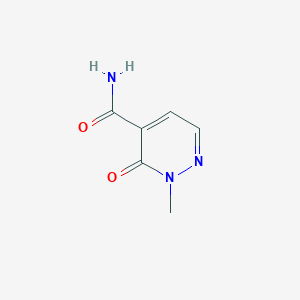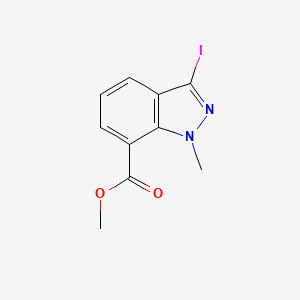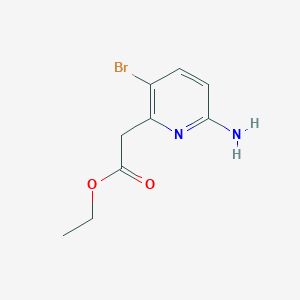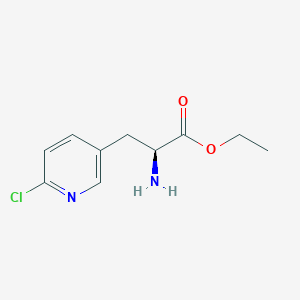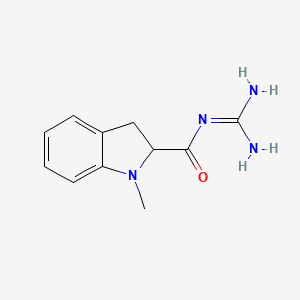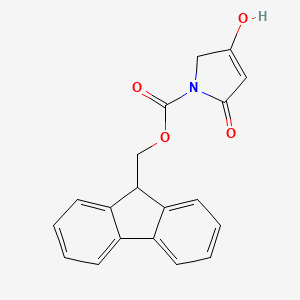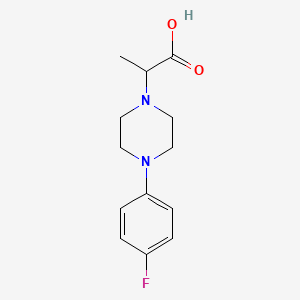
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H17FN2O2 It is known for its unique structure, which includes a fluorophenyl group attached to a piperazine ring, further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile. This is followed by the reduction of intermediates using sodium borohydride in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce intermediates during synthesis.
Substitution: Particularly nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of simpler, more reduced compounds.
Scientific Research Applications
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and final products
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies on its exact mechanism are ongoing, but it is believed to modulate receptor activity and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Known for its inhibitory effects on equilibrative nucleoside transporters.
1-(4-Bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanone: Shares structural similarities and is used in related synthetic pathways.
Uniqueness
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid stands out due to its specific combination of a fluorophenyl group and piperazine ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H17FN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,18) |
InChI Key |
IRTYSUJMVHOJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



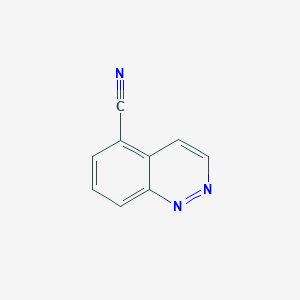
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
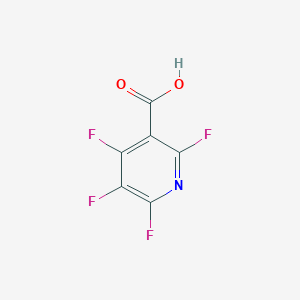
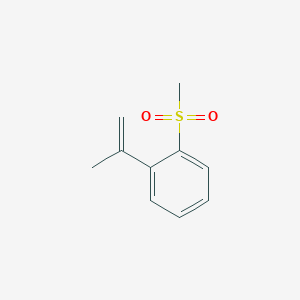
![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

